Methyl 3-(4-bromoanilino)-3-oxopropanoate
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Overview
Description
Methyl 3-(4-bromoanilino)-3-oxopropanoate is an organic compound that features a brominated aniline moiety attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromoanilino)-3-oxopropanoate typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromoaniline, can be synthesized by nitration of bromobenzene followed by reduction of the nitro group to an amine.
Esterification: The aniline derivative is then reacted with methyl 3-oxopropanoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by esterification using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromoanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products
Scientific Research Applications
Methyl 3-(4-bromoanilino)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromoanilino)-3-oxopropanoate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding to biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloroanilino)-3-oxopropanoate
- Methyl 3-(4-fluoroanilino)-3-oxopropanoate
- Methyl 3-(4-iodoanilino)-3-oxopropanoate
Uniqueness
Methyl 3-(4-bromoanilino)-3-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
CAS No. |
669000-20-8 |
---|---|
Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 3-(4-bromoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
RMJXWCIDRDKHGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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